molecular formula C12H16O3S B7938692 3-(3,5-Dimethoxyphenyl)thiolan-3-ol

3-(3,5-Dimethoxyphenyl)thiolan-3-ol

Cat. No.: B7938692
M. Wt: 240.32 g/mol
InChI Key: MLTJPSILCCFGDQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)thiolan-3-ol is a thiolan-3-ol derivative featuring a 3,5-dimethoxyphenyl substituent. The thiolan-3-ol core consists of a five-membered sulfur-containing ring (thiolane) with a hydroxyl group at the 3-position.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-14-10-5-9(6-11(7-10)15-2)12(13)3-4-16-8-12/h5-7,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTJPSILCCFGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCSC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound can be compared to structurally similar derivatives, focusing on substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
3-(3,5-Dimethoxyphenyl)thiolan-3-ol 3,5-Dimethoxyphenyl C₁₁H₁₄O₃S 226.29 Electron-rich aromatic system -
3-(3,5-Dibromophenyl)-4-methylthiolan-3-ol 3,5-Dibromophenyl, 4-methylthiolane C₁₁H₁₂Br₂OS 352.09 Halogenated, increased lipophilicity
3-(3,4-Methylenedioxyphenyl)thiolan-3-ol 3,4-Methylenedioxyphenyl C₁₀H₁₀O₃S 210.25 Fused dioxy ring, steric effects
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Triazole core, trimethoxyphenyl C₁₈H₁₈N₃O₃S 356.42 Heterocyclic, potential bioactivity

Key Observations :

  • Halogen vs.
  • Methylenedioxy vs. Dimethoxy : The fused 3,4-methylenedioxy group in the analog creates a rigid, planar structure, which may alter binding interactions in biological systems compared to the flexible 3,5-dimethoxy arrangement .
  • Core Heterocycle Differences : Triazole derivatives (e.g., from ) exhibit nitrogen-rich cores, enabling hydrogen bonding and diverse pharmacological applications, unlike the sulfur-oxygen thiolan-3-ol system .

Physicochemical Properties

While direct data for 3-(3,5-Dimethoxyphenyl)thiolan-3-ol are unavailable, inferences can be drawn from analogs:

  • Solubility : Methoxy groups enhance water solubility compared to brominated analogs (e.g., 352.09 g/mol dibromo compound) due to polar interactions .
  • Reactivity : The hydroxyl and sulfur groups in thiolan-3-ol derivatives may participate in hydrogen bonding and nucleophilic reactions, whereas triazole thiols () undergo alkylation or metal-catalyzed coupling .

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